molecular formula C11H9ClN4O3 B13703747 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide

Cat. No.: B13703747
M. Wt: 280.67 g/mol
InChI Key: WGEHGYWSFGZUPG-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a synthetic organic compound that features a chloro-nitrophenyl group and a pyrazolyl group connected via an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide typically involves the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Acylation: The formation of an acetamide linkage by reacting an amine with an acyl chloride or anhydride.

    Pyrazole Formation: The synthesis of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by acylation and cyclization steps. These processes are optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide: can be compared with other acetamide derivatives or pyrazole-containing compounds.

    Unique Features: The combination of a chloro-nitrophenyl group and a pyrazolyl group may confer unique biological activities or chemical reactivity.

List of Similar Compounds

  • 2-(4-Chlorophenyl)-N-(3-pyrazolyl)acetamide
  • 2-(3-Nitrophenyl)-N-(3-pyrazolyl)acetamide
  • 2-(4-Chloro-3-nitrophenyl)-N-(1-pyrazolyl)acetamide

For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-N-(1H-pyrazol-5-yl)acetamide

InChI

InChI=1S/C11H9ClN4O3/c12-8-2-1-7(5-9(8)16(18)19)6-11(17)14-10-3-4-13-15-10/h1-5H,6H2,(H2,13,14,15,17)

InChI Key

WGEHGYWSFGZUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=CC=NN2)[N+](=O)[O-])Cl

Origin of Product

United States

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